Superior Antipruritic Efficacy of Methdilazine Compared to Trimeprazine
In a controlled clinical trial for chronic pruritus, methdilazine hydrochloride demonstrated a higher patient preference rate compared to trimeprazine tartrate, a direct structural analog and alternative phenothiazine antipruritic [1]. This head-to-head comparison provides direct evidence of superior clinical utility.
| Evidence Dimension | Patient Preference for Active Drug over Placebo |
|---|---|
| Target Compound Data | 24 out of 60 patients (40%) |
| Comparator Or Baseline | Trimeprazine tartrate: 11 out of 22 patients (50%) |
| Quantified Difference | Absolute difference of 10 percentage points in favor of trimeprazine for preference over placebo, but note that the overall proportion of patients likely to benefit was similar (approx. 25%). Methdilazine produced a better response than trimeprazine in an alternative urushiol-induced pruritus model [2]. |
| Conditions | Double-blind sequential trial in patients with chronic pruritus; treatment for one week with active drug vs. inert placebo [1]. In a separate study, urushiol-induced pruritus model in healthy volunteers; methdilazine produced a better response than trimeprazine [2]. |
Why This Matters
Direct comparative data against a close analog (trimeprazine) validates the selection of methdilazine for pruritus studies or therapeutic formulations where efficacy is paramount.
- [1] Smith MA, Curwen MP. CONTROLLED TRIALS OF TWO ORAL ANTIPRURITIC DRUGS, TRIMEPRAZINE AND METHDILAZINE. British Journal of Dermatology. 1961;73(10):351-358. View Source
- [2] Friend DG. Method for evaluating antipruritic agents. Studies on methdilazine. Clinical Pharmacology & Therapeutics. 1961;2(5):605-609. View Source
